molecular formula C10H12Cl2N2 B15058888 4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine

4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine

Cat. No.: B15058888
M. Wt: 231.12 g/mol
InChI Key: MJPZBTSTMCBYQP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine involves several steps. One common method includes the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with isopropylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 50°C. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.

    Medicine: Research on this compound contributes to the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: It is employed in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Properties

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

4,6-dichloro-2-cyclopropyl-5-propan-2-ylpyrimidine

InChI

InChI=1S/C10H12Cl2N2/c1-5(2)7-8(11)13-10(6-3-4-6)14-9(7)12/h5-6H,3-4H2,1-2H3

InChI Key

MJPZBTSTMCBYQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(N=C1Cl)C2CC2)Cl

Origin of Product

United States

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